molecular formula C11H6ClNO B8343350 7-Chloropyrrolo[1,2-a]indol-9-one

7-Chloropyrrolo[1,2-a]indol-9-one

Cat. No. B8343350
M. Wt: 203.62 g/mol
InChI Key: PQRBNQVEWULCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloropyrrolo[1,2-a]indol-9-one is a useful research compound. Its molecular formula is C11H6ClNO and its molecular weight is 203.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

6-chloropyrrolo[1,2-a]indol-4-one

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-9-8(6-7)11(14)10-2-1-5-13(9)10/h1-6H

InChI Key

PQRBNQVEWULCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)C(=O)C2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.5 g (30.9 mmol) of N-[5-chloro-2-(pyrrol-1-yl)benzoyl]pyrrolidine (Preparation 23) in 70 ml of phosphorus oxychloride is heated at 100° C. for 35 minutes. After cooling, the precipitate formed is isolated by filtration, washed with petroleum ether to remove excess phosphorus oxychloride, and then redissolved in 30 ml of water. The aqueous solution is rendered alkaline by the dropwise addition of 10% sodium hydroxide solution and the precipitate formed is filtered and extracted with 100 ml of ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, rendered colourless with animal charcoal and concentrated under reduced pressure to yield 1.76 g of the title product.
Name
N-[5-chloro-2-(pyrrol-1-yl)benzoyl]pyrrolidine
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
27%

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